

Application of Omilancor in Psoriasis Research Models

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Compound of Interest

Compound Name: *Omilancor*

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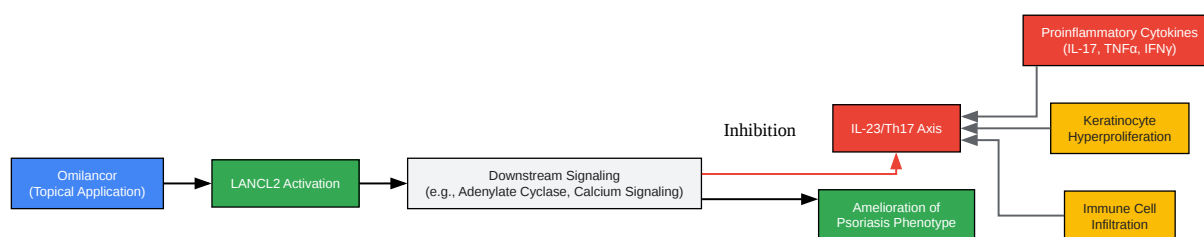
Introduction

Omilancor is a novel, locally-acting, small molecule agonist of Lanthionine Synthetase C-like 2 (LANCL2). The activation of the LANCL2 pathway has been shown to have immunoregulatory effects at the intersection of immunity and metabolism, making it a promising therapeutic target for autoimmune diseases such as psoriasis.[1] Preclinical studies have demonstrated that topical application of **Omilancor** can ameliorate disease severity and inflammation in mouse models of psoriasis. These application notes provide a summary of the key findings and detailed protocols for the use of **Omilancor** in established psoriasis research models.

Mechanism of Action

Omilancor selectively activates the LANCL2 pathway. This activation leads to the downregulation of proinflammatory markers, including a reduction of IL-17, and decreases the infiltration of proinflammatory T cell subsets in psoriatic lesions.[1] The therapeutic effects of **Omilancor** are linked to the modulation of the IL-23/Th17 axis, a key signaling pathway in the pathogenesis of psoriasis. Furthermore, **Omilancor** has been shown to regulate the metabolic profile of keratinocytes, reducing hyperproliferation and the expression of inflammatory markers.[1]

Signaling Pathway of Omilancor in Psoriasis



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Caption: **Omilancor's** mechanism of action in psoriasis.

Quantitative Data from Preclinical Models

The efficacy of topical **Omilancor** has been evaluated in two key preclinical mouse models of psoriasis: the Imiquimod (IMQ)-induced model and the IL-23-induced model. The following tables summarize the significant quantitative findings from these studies.

Table 1: Efficacy of Topical Omilancor in the Imiquimod (IMQ)-Induced Psoriasis Model

| Parameter | Vehicle Control | Omilancor Treatment | Percentage Reduction |
|---|-----------------|---------------------|----------------------|
| PASI Score | High | Reduced by 60% | 60% |
| Skin Thickness | Increased | Reduced by 2-fold | 50% |
| Skin Scaling | Severe | Reduced by 2-fold | 50% |
| Inflammatory Reactions (Lymph Nodes & Spleen) | High | Reduced by over 50% | >50% |

Table 2: Efficacy of Topical Omilancor in the IL-23-Induced Psoriasis Model

| Cellular/Molecular Endpoint | Vehicle Control | Omilancor Treatment |
|---|-----------------|-------------------------|
| IFN γ + CD4+ T cells (%) in draining lymph nodes | Increased | Significantly Decreased |
| TNF α + CD4+ T cells (%) in draining lymph nodes | Increased | Significantly Decreased |
| Th17 cells (%) in draining lymph nodes | Increased | Significantly Decreased |
| Pan cytokeratin+ Ki67+ cells (%) | Increased | Significantly Decreased |
| Ccl20 expression in dorsal skin | Upregulated | Significantly Decreased |
| Cxcl1 expression in dorsal skin | Upregulated | Significantly Decreased |
| IL-10 expression in dorsal skin | Downregulated | Significantly Increased |

Experimental Protocols

Detailed methodologies for the two primary mouse models used in **Omilancor** psoriasis research are provided below.

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This model is widely used to induce a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.

Materials:

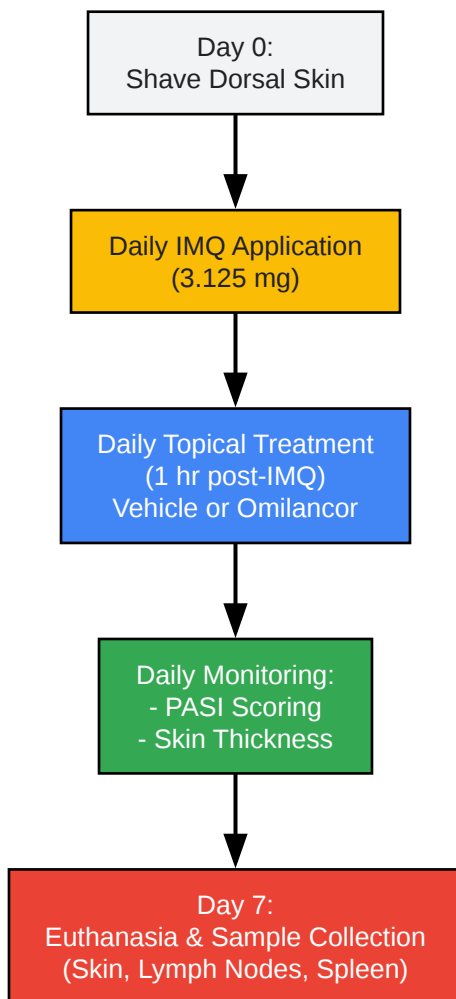
- 8-10 week old BALB/c or C57BL/6 mice
- Imiquimod 5% cream (e.g., Aldara™)

- **Omilancor** topical formulation (concentration to be optimized)
- Vehicle control for topical formulation
- Electric shaver or depilatory cream
- Calipers for skin thickness measurement
- Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)

Procedure:

- **Acclimatization:** Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
- **Hair Removal:** On day 0, anesthetize the mice and shave a designated area on the dorsal skin.
- **IMQ Application:** Apply 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active ingredient) topically to the shaved dorsal area daily for 7 consecutive days.[\[1\]](#)
- **Omilancor Treatment:** Apply the **Omilancor** topical formulation or vehicle control to the same area 1 hour after the IMQ application, daily for 7 days.
- **Monitoring and Scoring:**
 - Monitor the mice daily for signs of inflammation.
 - Score the severity of erythema, scaling, and skin thickness using a modified PASI scoring system (0-4 scale for each parameter).
 - Measure skin thickness daily using calipers.
- **Euthanasia and Sample Collection:** On day 7, euthanize the mice. Collect dorsal skin samples for histological analysis (H&E staining) and gene expression analysis (qRT-PCR). Collect draining lymph nodes and spleen for flow cytometry analysis of immune cell populations.

Experimental Workflow: IMQ-Induced Psoriasis Model



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Caption: Workflow for the IMQ-induced psoriasis model.

Protocol 2: IL-23-Induced Psoriasis Mouse Model

This model directly utilizes IL-23 to induce a psoriasis-like phenotype, focusing on the specific role of this key cytokine.

Materials:

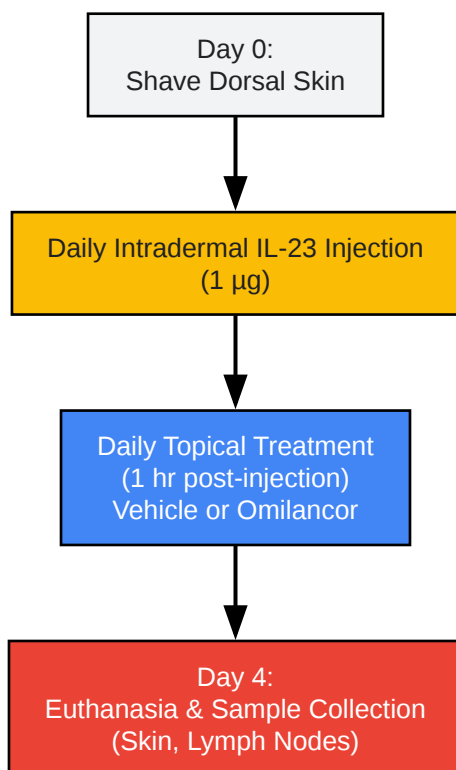
- 8-10 week old C57BL/6 mice
- Recombinant murine IL-23

- **Omilancor** topical formulation
- Vehicle control for topical formulation
- Electric shaver or depilatory cream
- Insulin syringes for intradermal injection

Procedure:

- Acclimatization and Hair Removal: As described in Protocol 1.
- IL-23 Injection: Administer 1 µg of recombinant murine IL-23 via intradermal injection into the shaved dorsal skin daily for 4 consecutive days.^[1]
- **Omilancor** Treatment: Apply the **Omilancor** topical formulation or vehicle control to the injection area 1 hour after the IL-23 injection, daily for 4 days.
- Euthanasia and Sample Collection: On day 4, euthanize the mice. Collect dorsal skin for histological and gene expression analysis. Collect draining lymph nodes for flow cytometry.

Experimental Workflow: IL-23-Induced Psoriasis Model



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Caption: Workflow for the IL-23-induced psoriasis model.

Conclusion

Omilancor presents a promising therapeutic candidate for the topical treatment of psoriasis. Its novel mechanism of action through the LANCL2 pathway offers a potential alternative to existing therapies. The preclinical data robustly supports its efficacy in reducing key markers of psoriatic inflammation and skin pathology. The provided protocols serve as a guide for researchers to further investigate the therapeutic potential of **Omilancor** and the role of the LANCL2 pathway in psoriasis and other inflammatory skin diseases.

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References

- 1. First-in-class topical therapeutic omilancor ameliorates disease severity and inflammation through activation of LANCL2 pathway in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
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